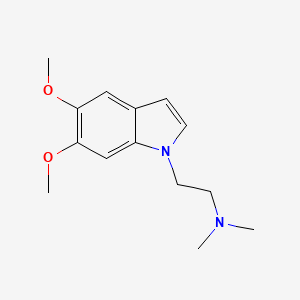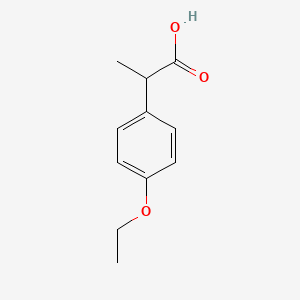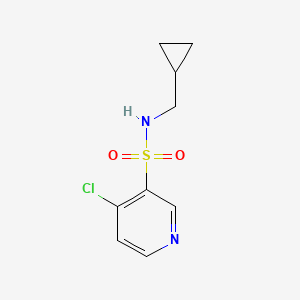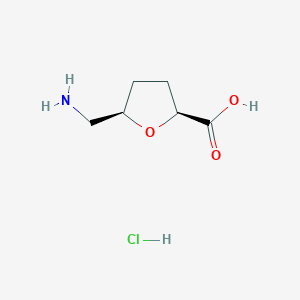
4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Sulfonamide Formation: The benzimidazole core is then reacted with a sulfonyl chloride derivative to form the sulfonamide group. This step usually involves the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and sulfonamide groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately causing cell death in pathogenic organisms or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Thiabendazole: Another benzimidazole derivative with antiparasitic activity.
Omeprazole: A benzimidazole used as a proton pump inhibitor for treating acid-related disorders.
Fenbendazole: A benzimidazole with broad-spectrum anthelmintic activity.
Uniqueness
4-Amino-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Propiedades
Número CAS |
193696-71-8 |
|---|---|
Fórmula molecular |
C14H14N4O2S |
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
4-amino-N-(1-methylbenzimidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14N4O2S/c1-18-13-5-3-2-4-12(13)16-14(18)17-21(19,20)11-8-6-10(15)7-9-11/h2-9H,15H2,1H3,(H,16,17) |
Clave InChI |
CPHSHZHZQDZNNP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


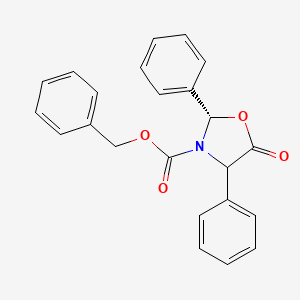
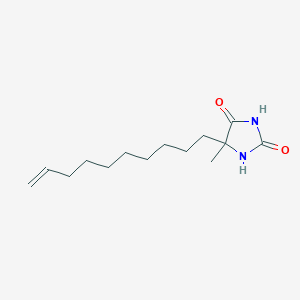

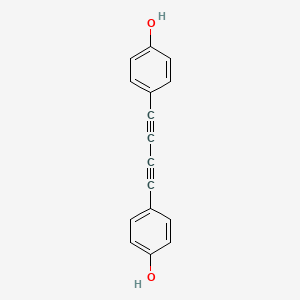
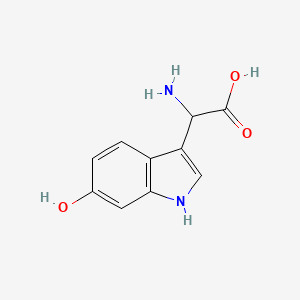
![Tert-butyl 3-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12944577.png)
![(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide](/img/structure/B12944581.png)
